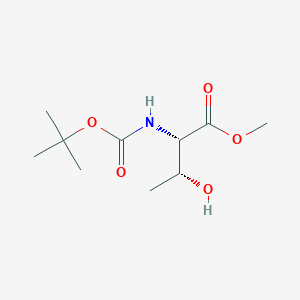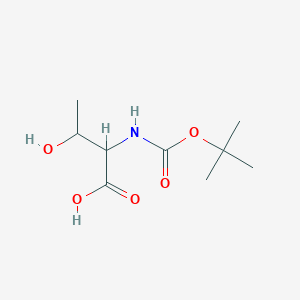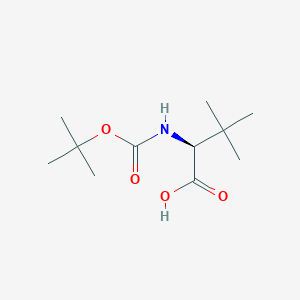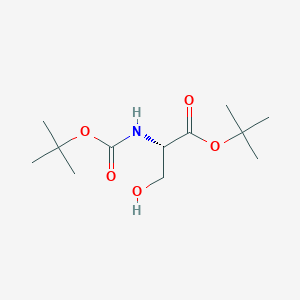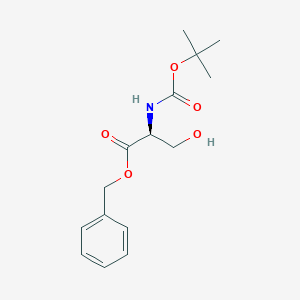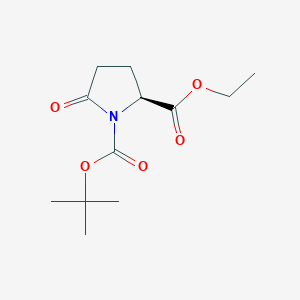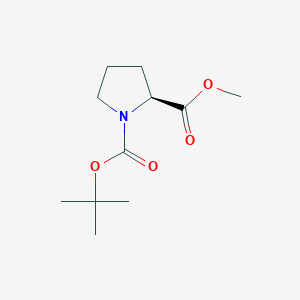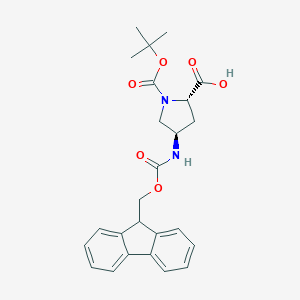
Boc-Lys(2-Cl-Z)-OH
Übersicht
Beschreibung
Boc-Lys(2-Cl-Z)-OH, also known as N-α-t.-Boc-N-ε-2-chloro-CBZ-L-lysine, is a derivative of the amino acid lysine . It is used as a standard building block for the introduction of lysine amino-acid residues by Boc Solid Phase Peptide Synthesis (SPPS) . The compound has a molar mass of 414.88 g/mol .
Synthesis Analysis
The 2-Cl-Z group in Boc-Lys(2-Cl-Z)-OH is more stable to trifluoroacetic acid (TFA) than the Z group . Therefore, this derivative is preferred to Boc-Lys(Z)-OH in the synthesis of longer peptides .Molecular Structure Analysis
The Hill formula for Boc-Lys(2-Cl-Z)-OH is C₁₉H₂₇ClN₂O₆ . This indicates that the compound is composed of 19 carbon atoms, 27 hydrogen atoms, one chlorine atom, two nitrogen atoms, and six oxygen atoms .Chemical Reactions Analysis
Boc-Lys(2-Cl-Z)-OH is a lysine derivative used in peptide synthesis . The 2-Cl-Z group is labile with hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl trifluoromethanesulfonate (TMSOTf) and is usually removed when the peptide is cleaved from the resin .Physical And Chemical Properties Analysis
Boc-Lys(2-Cl-Z)-OH is a white to off-white solid . It has a melting point of 70-73 °C . The optical rotation α 25/D (c=1 in DMF) is -11.0 to -13.0 degrees .Wissenschaftliche Forschungsanwendungen
Synthesis and Structure Characterization : Boc-Lys(2-Cl-Z)-OH is used in the synthesis of polypeptides, with applications in disease prevention and treatment. The synthesis involves protecting amino groups of lysine for polypeptide preparation (Zhao Yi-nan & Melanie Key, 2013).
Biological Activity in Peptides : This compound is utilized in synthesizing opioid peptides, which can lead to the design of biologically active peptides with increased resistance to degradation by enzymes (J. Izdebski et al., 2007).
Biodegradable Copolymers : In another study, Boc-protected poly(L-lysine) dendron initiators derived from Boc-Lys(2-Cl-Z)-OH were used to create biodegradable amphiphilic copolymers. These have potential applications in drug delivery systems (Yang Li et al., 2006).
Redox Derivatives and Molecular Electronic Devices : Derivatives of Boc-L-Lysine, including ones similar to Boc-Lys(2-Cl-Z)-OH, are synthesized for applications in engineering light-harvesting proteins and photovoltaic cells (B. Peek et al., 2009).
Anti-Apoptotic Protein Interaction : A study on the synthesized Boc-D-Lys-OH molecule, similar to Boc-Lys(2-Cl-Z)-OH, indicates its potential as an inhibitor of anti-apoptotic proteins, suggesting applications in chemotherapy (E. B. Şaş et al., 2020).
Genome Editing Application : In genetic code expansion, Boc-Lys(2-Cl-Z)-OH derivatives have been used to control the expression of Cas9, an important tool in CRISPR-Cas9 genome editing (Toru Suzuki et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S)-6-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O6/c1-19(2,3)28-18(26)22-15(16(23)24)10-6-7-11-21-17(25)27-12-13-8-4-5-9-14(13)20/h4-5,8-9,15H,6-7,10-12H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUMDPHEFWGCJF-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20886106 | |
| Record name | L-Lysine, N6-[[(2-chlorophenyl)methoxy]carbonyl]-N2-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20886106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Lys(2-Cl-Z)-OH | |
CAS RN |
54613-99-9 | |
| Record name | N6-[[(2-Chlorophenyl)methoxy]carbonyl]-N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54613-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Lysine, N6-[[(2-chlorophenyl)methoxy]carbonyl]-N2-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Lysine, N6-[[(2-chlorophenyl)methoxy]carbonyl]-N2-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20886106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Lysine, N6-[[(2-chlorophenyl)methoxy]carbonyl]-N2-[(1,1-dimethylethoxy)carbonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.181 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using Boc-Lys(2-Cl-Z)-OH in the synthesis of the cyclo-β-tetrapeptide?
A1: Boc-Lys(2-Cl-Z)-OH serves as the precursor for the β-HLys residue within the target cyclo-β-tetrapeptide (β-HPhe-β-HThr-β-HLys-β-HTrp) []. The Boc (tert-butyloxycarbonyl) group acts as a temporary protecting group for the α-amino function, while the 2-Cl-Z (2-chlorobenzyloxycarbonyl) group protects the ε-amino group of lysine. These protecting groups are crucial to ensure that the amino acid coupling reactions occur specifically at the desired positions during peptide synthesis. The strategic incorporation of β-amino acids, like β-HLys derived from Boc-Lys(2-Cl-Z)-OH, contributes to the unique structure and potential biostability of this somatostatin mimic [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




